molecular formula C13H17BBr2O3 B14035569 2-(2,5-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,5-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14035569
M. Wt: 391.89 g/mol
InChI Key: ZOGXQYFRVBGEEN-UHFFFAOYSA-N
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Description

2-(2,5-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a dibromo-methoxyphenyl group. Its unique structure makes it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dibromo-3-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which can enhance the yield and purity of the final product. The use of automated systems for reagent addition and product isolation further streamlines the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can lead to the formation of debrominated or demethoxylated products.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2,5-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-methoxyphenylboronic acid
  • 2,5-Dibromo-3-methoxyphenylmethanol

Uniqueness

Compared to similar compounds, 2-(2,5-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages due to its dioxaborolane ring. This ring structure enhances its stability and reactivity, making it more versatile in various chemical reactions. Additionally, the presence of the boron atom allows for unique interactions with biological molecules, which is not observed with other similar compounds.

Properties

Molecular Formula

C13H17BBr2O3

Molecular Weight

391.89 g/mol

IUPAC Name

2-(2,5-dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BBr2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,1-5H3

InChI Key

ZOGXQYFRVBGEEN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)OC)Br

Origin of Product

United States

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